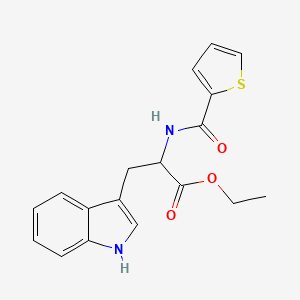

ethyl N-(2-thienylcarbonyl)tryptophanate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-23-18(22)15(20-17(21)16-8-5-9-24-16)10-12-11-19-14-7-4-3-6-13(12)14/h3-9,11,15,19H,2,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNWVVOTWBLKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Thienylcarbonyl Tryptophanate Scaffolds

Established Synthetic Pathways for N-Acylation of Tryptophan Esters

The formation of an amide bond between the amino group of a tryptophan ester and a carboxylic acid or its activated derivative is the fundamental transformation in the synthesis of N-acyl tryptophanates. Traditional methods have been refined over decades to ensure high yields and purity.

Acylation Reactions with 2-Thienylcarbonyl Chloride

A primary and straightforward method for the N-acylation of ethyl tryptophanate is the Schotten-Baumann reaction. iitk.ac.inchemeurope.comwikipedia.orgbyjus.comorganic-chemistry.org This well-established procedure involves the reaction of ethyl L-tryptophanate with 2-thienylcarbonyl chloride in the presence of a base. The base, typically aqueous sodium hydroxide (B78521) or an organic amine like pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. byjus.com

The reaction is often carried out in a two-phase solvent system, consisting of an organic solvent (such as dichloromethane (B109758) or diethyl ether) to dissolve the reactants and product, and an aqueous phase containing the base. chemeurope.com This setup facilitates the separation of the product from the inorganic byproducts.

General Reaction Scheme:

Ethyl L-tryptophanate + 2-Thienylcarbonyl chloride → Ethyl N-(2-thienylcarbonyl)tryptophanate + HCl

Key to the success of this method is the careful control of reaction conditions, including temperature and the rate of addition of the acyl chloride, to minimize side reactions.

Coupling Reactions and Reagent Optimization

To circumvent the often harsh conditions of the Schotten-Baumann reaction and to improve yields and substrate scope, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid (2-thenoic acid in this case) to facilitate its reaction with the amino group of ethyl tryptophanate under milder conditions. The choice of coupling reagent can be critical for achieving high yields and minimizing racemization at the chiral center of the tryptophan moiety.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com EDC is particularly advantageous due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com These reactions are often performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.comnih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient for amide bond formation. peptide.com They are known for their high reactivity and are often used for sterically hindered couplings.

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling reagents. researchgate.net HATU, in particular, is known for its rapid reaction times and low levels of racemization, which is attributed to the anchiomeric assistance provided by the pyridine nitrogen in the HOAt leaving group. researchgate.net

The general procedure involves dissolving the 2-thenoic acid, ethyl tryptophanate, the coupling reagent, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). researchgate.net The reaction progress is typically monitored by thin-layer chromatography (TLC).

Table 1: Comparison of Common Coupling Reagents for N-Acylation

| Coupling Reagent | Additive (if any) | Typical Solvent | Key Advantages |

|---|---|---|---|

| EDC | HOBt | DCM, DMF | Water-soluble byproducts, mild conditions. peptide.comnih.gov |

| PyBOP | - | DMF | High reactivity, suitable for hindered couplings. peptide.com |

| HBTU | HOBt | DMF | Efficient, widely used in peptide synthesis. |

| HATU | HOAt | DMF | Fast reaction rates, low racemization. researchgate.net |

Novel Approaches to Ethyl N-(2-thienylcarbonyl)tryptophanate Synthesis

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These novel approaches often focus on green chemistry principles and the stereoselective synthesis of chiral molecules.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of N-acyl amino acid esters aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents and solvents, minimizing waste, and employing catalytic methods.

One promising green approach is the use of enzymatic or chemoenzymatic methods. nih.govresearchgate.net Lipases, for instance, can catalyze the N-acylation of amino acid esters in non-aqueous solvents. researchgate.net This method offers high selectivity and avoids the use of toxic coupling reagents and harsh reaction conditions. For example, Candida antarctica lipase (B570770) A (CAL-A) has been shown to be highly (R)-enantioselective in the kinetic resolution of racemic β-tryptophan ethyl ester via N-acylation. researchgate.net

Another green strategy involves the use of propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent. T3P is a sustainable reagent that promotes amide bond formation at room temperature in environmentally benign solvents like ethyl acetate, with water being the main byproduct. nih.gov

Stereoselective Synthesis of Tryptophanate Derivatives

Maintaining the stereochemical integrity of the tryptophan scaffold during N-acylation is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. While the use of modern coupling reagents significantly reduces racemization, achieving high diastereoselectivity in the synthesis of more complex tryptophan derivatives remains a challenge.

Recent advances in asymmetric catalysis have provided powerful tools for the stereoselective synthesis of tryptophan analogues. For instance, copper-catalyzed arylation of tryptophan derivatives has been shown to proceed with high site- and diastereoselectivity to furnish aryl pyrroloindoline products. nih.govfigshare.com While not a direct N-acylation, these methods highlight the potential for developing highly stereoselective transformations on the tryptophan core.

Furthermore, tandem reaction sequences, such as the Friedel–Crafts conjugate addition/asymmetric protonation, have been developed for the enantioselective synthesis of tryptophan derivatives. scispace.com These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

Synthesis of Structural Analogues and Derivatives of Ethyl N-(2-thienylcarbonyl)tryptophanate

The synthesis of structural analogues of ethyl N-(2-thienylcarbonyl)tryptophanate is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. These analogues can feature variations in the acyl group, the ester moiety, and the indole (B1671886) ring of the tryptophan core.

Analogues with different acyl groups can be readily synthesized by employing the corresponding carboxylic acids or acyl chlorides in the N-acylation step. For example, using furan-2-carboxylic acid instead of 2-thenoic acid would yield ethyl N-(furan-2-carbonyl)tryptophanate. nih.govresearchgate.net The synthesis of a variety of furan- and thiophene-2-carbonyl amino acid derivatives has been reported, often utilizing EDC and HOBt as the coupling system. nih.gov

Modification of the ester group, for instance, from an ethyl to a methyl or tert-butyl ester, can be achieved by starting with the corresponding tryptophan ester. The synthesis of methyl N-(2-thienylcarbonyl)tryptophanate would follow a similar procedure to the ethyl ester, simply substituting ethyl tryptophanate with methyl tryptophanate. nih.govgoogle.com

Furthermore, derivatization of the indole ring of tryptophan allows for the introduction of a wide range of functional groups. For example, 1-alkyl-tryptophan analogues can be synthesized from tryptophan and subsequently N-acylated. nih.gov Direct C7 functionalization of the tryptophan indole ring has also been achieved, providing a route to novel analogues. nih.gov

Table 2: Examples of Synthesized Tryptophan Analogues and Derivatives

| Compound Name | Synthetic Approach | Starting Materials |

|---|---|---|

| Ethyl N-(furan-2-carbonyl)tryptophanate | EDC/HOBt coupling | Furan-2-carboxylic acid, Ethyl L-tryptophanate HCl nih.gov |

| Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate | Iridium-catalyzed C-H borylation | N-Boc-L-tryptophan methyl ester nih.gov |

| 1-Ethyl-tryptophan | Alkylation of N-Boc-L-tryptophan | N-Boc-L-tryptophan, Bromoethane nih.gov |

| Naseseazine A and B | Copper-catalyzed diastereoselective arylation | Cyclo-(Ala-Trp), Diaryliodonium salt nih.gov |

Modifications on the Tryptophan Indole Moiety

The indole ring of the tryptophan portion of ethyl N-(2-thienylcarbonyl)tryptophanate is a prime target for structural modification to explore structure-activity relationships. A common strategy involves the synthesis of substituted tryptophan derivatives first, which are then acylated with 2-thenoyl chloride. Various positions on the indole ring (N-1, C-2, C-4, C-5, C-6, and C-7) can be functionalized.

Direct C-H activation and functionalization of the tryptophan indole ring have emerged as powerful tools. chim.it For instance, palladium-catalyzed C-H activation can introduce substituents at various positions. chim.it Another approach involves the synthesis of substituted indoles from corresponding anilines, which are then used to construct the full tryptophan side chain. chim.it

Furthermore, enzymatic methods using tryptophan synthase (TrpS) or its engineered variants have been employed to produce a wide range of substituted tryptophans, including those with halogenated or hydroxylated indole rings. These biocatalytically produced tryptophans can then be esterified and acylated to yield the desired N-(2-thienylcarbonyl)tryptophanate derivatives.

Direct tert-butylation of tryptophan has been shown to yield 2,5,7-tri-tert-butyltryptophan under acidic conditions, showcasing the possibility of introducing bulky alkyl groups to the indole scaffold. nih.govchemicalbook.com Such heavily substituted tryptophans could then be converted to their corresponding N-(2-thienylcarbonyl) esters.

| Indole Position Modified | Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 1 | Methyl | β-C–H-activation | |

| 2 | Silyl | Larock indole synthesis from silylated propargylglycine | |

| 4 | Methoxy | Pd-catalyzed indole synthesis from 2-iodo-3-methoxyaniline | chim.it |

| 5 | Bromo | Biocatalytic synthesis using engineered TrpB | |

| 5 | Chloro | Biocatalytic synthesis using engineered TrpB | |

| 5 | Hydroxy | Biocatalytic synthesis using engineered TrpB | |

| 7 | Aza | Negishi coupling of azaindoles to β-zincated alanine | |

| 2,5,7 | tert-Butyl | Direct tert-butylation of tryptophan | nih.govchemicalbook.com |

Variations on the Thiophene (B33073) Ring and Linker

The thiophene moiety and the carbonyl linker of N-(2-thienylcarbonyl)tryptophanate provide another avenue for structural diversification. Modifications on the thiophene ring are typically achieved by using a substituted 2-thenoyl chloride for the acylation of the tryptophan ester. The synthesis of these substituted 2-thenoyl chlorides often starts from the corresponding substituted thiophene-2-carboxylic acids.

For example, 5-chloro-2-thenoyl chloride can be prepared from 5-chloro-2-thiophenecarboxylic acid using a chlorinating agent like thionyl chloride in a nonpolar solvent. google.comgoogleapis.com Similarly, 5-bromo-2-thenoyl chloride is synthesized from 5-bromo-2-thiophenecarboxylic acid and a chlorinating agent. google.com These halogenated thenoyl chlorides can then be reacted with ethyl tryptophanate to introduce a halogen atom at the 5-position of the thiophene ring.

The introduction of alkyl groups, such as a methyl group, onto the thiophene ring can also be achieved. For instance, 5-methyl-2-furoyl chloride, a furan (B31954) analog, can be synthesized, suggesting that similar strategies could be applied to prepare 5-methyl-2-thenoyl chloride. sigmaaldrich.com Furthermore, more complex substitutions on the thiophene ring or even replacement of the thiophene with other heterocyclic or aromatic systems can be envisioned, starting from the appropriately substituted carboxylic acid.

| Thiophene Ring Substituent | Acylating Agent | Starting Material for Acylating Agent | Reference |

|---|---|---|---|

| 5-Chloro | 5-Chloro-2-thenoyl chloride | 5-Chloro-2-thiophenecarboxylic acid | google.comgoogleapis.com |

| 5-Bromo | 5-Bromo-2-thenoyl chloride | 5-Bromo-2-thiophenecarboxylic acid | google.com |

| Unsubstituted | 2-Thenoyl chloride | Thiophene-2-carboxylic acid | sigmaaldrich.com |

| 5-Benzoyl | 5-Benzoyl-2-thenoyl chloride (hypothetical) | 5-Benzoyl-2-thiophenecarboxylic acid |

Exploration of Different Ester Groups

The ester group of the tryptophanate scaffold is readily modifiable, allowing for the synthesis of a series of N-(2-thienylcarbonyl)tryptophanate analogs with varying alkyl or aryl ester moieties. The general approach involves the initial preparation of the desired tryptophan ester, followed by N-acylation with 2-thenoyl chloride.

The synthesis of various amino acid esters, including those of tryptophan, is well-established. For instance, tryptophan methyl ester can be prepared by reacting tryptophan with methanol (B129727) in the presence of an acid catalyst or a reagent like thionyl chloride or trimethylchlorosilane. google.comnih.govmdpi.com Similarly, tryptophan benzyl (B1604629) ester can be synthesized, and its hydrochloride salt is commercially available. nih.govsigmaaldrich.com The preparation of tert-butyl esters of tryptophan has also been described. nih.govnih.gov

Once the desired tryptophan ester is obtained, it can be acylated with 2-thenoyl chloride in the presence of a base to yield the final product. This modular approach allows for the facile generation of a library of N-(2-thienylcarbonyl)tryptophanates with different ester groups. For example, the reaction of tryptophan methyl ester with 2-thenoyl chloride would yield methyl N-(2-thienylcarbonyl)tryptophanate, while using tryptophan benzyl ester would produce benzyl N-(2-thienylcarbonyl)tryptophanate. google.comnih.gov

| Ester Group | Tryptophan Ester Intermediate | Method for Ester Synthesis | Reference |

|---|---|---|---|

| Methyl | L-Tryptophan methyl ester | Reaction with methanol and thionyl chloride or TMSCl | google.comnih.govmdpi.com |

| Benzyl | L-Tryptophan benzyl ester | Available as hydrochloride salt | nih.govsigmaaldrich.com |

| tert-Butyl | L-Tryptophan tert-butyl ester | Direct tert-butylation methods | nih.govnih.gov |

Molecular Interactions and Target Engagement Studies

Enzymatic Activity Modulation by Ethyl N-(2-thienylcarbonyl)tryptophanate

Allosteric Modulation Mechanisms

Further research and publication of data specifically on ethyl N-(2-thienylcarbonyl)tryptophanate are necessary to enable a comprehensive and factual analysis as outlined.

Substrate Competition Analyses

Substrate competition assays are a vital tool to determine if a compound interacts with the active site of an enzyme. These experiments typically involve measuring the enzymatic activity in the presence of the natural substrate and varying concentrations of the inhibitor candidate. For a competitive inhibitor, an increase in the apparent Michaelis constant (Km) would be observed with no change in the maximum velocity (Vmax) of the reaction.

In the context of ethyl N-(2-thienylcarbonyl)tryptophanate, a primary research avenue would be to investigate its potential interaction with enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO). Current time information in Merrimack County, US. Studies on other tryptophan analogues have utilized such assays to determine their inhibitory potential and mechanism. For instance, a liquid chromatography-mass spectrometry (LC-MS) based assay could be developed to monitor the formation of the enzymatic product in the presence and absence of ethyl N-(2-thienylcarbonyl)tryptophanate. A lack of specific data prevents the creation of a data table for this compound's potential competitive behavior.

Investigation of Protein-Ligand Complex Formation

Directly studying the formation of a complex between a ligand and its protein target provides invaluable information on binding affinity, thermodynamics, and the structural basis of the interaction.

Biophysical Techniques for Binding Characterization (e.g., Thermofluor, Microscale Thermophoresis, Fluorescence Spectroscopy)

A variety of biophysical techniques are available to characterize the binding of a small molecule like ethyl N-(2-thienylcarbonyl)tryptophanate to a potential protein target.

Thermofluor (Differential Scanning Fluorimetry - DSF): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates a stabilizing interaction. This method is often used in initial screening campaigns to identify binding partners.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell. By titrating a fluorescently labeled protein with a ligand, a binding curve can be generated to determine the dissociation constant (Kd).

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in a protein can be a sensitive probe of its local environment. Ligand binding can induce conformational changes that alter the fluorescence emission spectrum or intensity. Quenching of the intrinsic tryptophan fluorescence upon titration with a ligand can be used to calculate binding affinities.

For ethyl N-(2-thienylcarbonyl)tryptophanate, these techniques would be instrumental in confirming a direct interaction with a target protein and quantifying the binding affinity. However, without experimental data, a table of binding affinities cannot be compiled.

| Technique | Parameter Measured | Potential Information for Ethyl N-(2-thienylcarbonyl)tryptophanate |

| Thermofluor (DSF) | Change in Melting Temperature (ΔTm) | Confirmation of binding and stabilization of the target protein. |

| Microscale Thermophoresis (MST) | Dissociation Constant (Kd) | Quantification of binding affinity to a specific target. |

| Fluorescence Spectroscopy | Change in Fluorescence Intensity/Wavelength | Evidence of binding and information on conformational changes in the protein upon binding. |

Structural Elucidation of Binding Modes (e.g., Cryo-EM, X-ray Crystallography)

Determining the three-dimensional structure of a protein-ligand complex at atomic resolution provides the most detailed view of the binding interaction.

X-ray Crystallography: This has been a cornerstone of structural biology for decades. If a protein-ligand complex can be crystallized, X-ray diffraction can reveal the precise orientation of the ligand in the binding pocket and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) it forms with the protein residues. Studies on other tryptophan derivatives have successfully used this method to understand their binding modes.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins, which can be challenging to crystallize. It can also provide insights into the dynamic nature of protein-ligand interactions.

Elucidating the crystal or cryo-EM structure of ethyl N-(2-thienylcarbonyl)tryptophanate bound to a target protein would be a significant step in understanding its function and would provide a basis for structure-based drug design. To date, no such structural data is publicly available.

Cellular Uptake and Intracellular Localization Mechanisms

Understanding how a compound enters cells and where it localizes is critical to interpreting its biological effects. For tryptophan derivatives, cellular uptake can be mediated by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).

Research into the cellular uptake of ethyl N-(2-thienylcarbonyl)tryptophanate would involve incubating cells with the compound and measuring its intracellular concentration over time, potentially using LC-MS. Competition experiments with known transporter substrates could identify the specific transporters involved. Fluorescence microscopy, using a fluorescently tagged version of the compound or through intrinsic fluorescence if applicable, could be employed to visualize its subcellular localization. The role of tryptophan residues in facilitating the cellular uptake of molecules has been noted in other contexts, suggesting the tryptophan scaffold of the title compound could influence its membrane interaction and internalization. However, without experimental investigation, the mechanisms governing the cellular entry and fate of ethyl N-(2-thienylcarbonyl)tryptophanate remain unknown.

Mechanistic Elucidation of Biological Activities in Pre Clinical Models

In Vitro Pharmacological Activity in Disease-Relevant Cellular Models

Specific in vitro pharmacological data for ethyl N-(2-thienylcarbonyl)tryptophanate is absent from public databases and literature.

There are no studies demonstrating that ethyl N-(2-thienylcarbonyl)tryptophanate inhibits viral entry. However, related research on multivalent tryptophan derivatives has shown promise in this area. For instance, a study published in the Journal of Medicinal Chemistry identified a C-2 thiophenyl tryptophan trimer as a potent inhibitor of SARS-CoV-2 entry. nih.gov This trimeric compound was found to bind to the viral spike protein and its receptor-binding domain (RBD), thereby interfering with the virus's ability to interact with the ACE2 receptor on host cells. nih.gov The study used vesicular stomatitis virus (VSV) pseudoparticles expressing the SARS-CoV-2 spike protein to screen a library of tryptophan derivatives, leading to the identification of the active trimer. nih.govresearchgate.net While this suggests that the tryptophan scaffold with a thiophenyl modification can be a basis for antiviral activity, the activity of the monomeric ethyl N-(2-thienylcarbonyl)tryptophanate remains uninvestigated.

No evidence exists to suggest that ethyl N-(2-thienylcarbonyl)tryptophanate acts as an inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). The DXR enzyme is a validated drug target in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid synthesis in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum but is absent in humans. nih.govbldpharm.com Research in this area has largely focused on lipophilic analogs of natural products like fosmidomycin (B1218577) and FR900098, which are potent DXR inhibitors. nih.govresearchgate.net These studies provide a framework for how DXR inhibition is assayed, typically by spectrophotometrically monitoring the oxidation of NADPH in the presence of the enzyme and its substrate. nih.gov However, the chemical structure of ethyl N-(2-thienylcarbonyl)tryptophanate is distinct from the classes of compounds that have been successfully identified as DXR inhibitors.

Antiproliferative Activity in Cancer Cell Lines

Comprehensive searches for preclinical data on ethyl N-(2-thienylcarbonyl)tryptophanate did not yield specific studies detailing its antiproliferative activity against cancer cell lines. While research exists on related structures, such as thienopyrimidine and tryptophan derivatives, which have shown some efficacy in this area, no direct experimental evidence for ethyl N-(2-thienylcarbonyl)tryptophanate is publicly available. researchgate.netnih.gov

Studies on various chemical scaffolds demonstrate the importance of specific structural features for anticancer effects. For instance, some diarylpentanoids, which are structurally distinct from the compound of interest, have shown greater cytotoxic effects against certain cancer cell lines compared to curcumin. nih.gov Similarly, research into thienopyrimidine/sulfonamide hybrids has identified compounds with moderate to excellent anticancer efficacy against breast cancer cell lines. nih.gov However, this information is not directly applicable to ethyl N-(2-thienylcarbonyl)tryptophanate.

Without specific experimental data from assays such as MTT or other cell viability tests on various cancer cell lines, it is not possible to construct a data table of its antiproliferative activity (e.g., IC50 values).

In Vivo Studies in Animal Models for Mechanistic Insights

There is currently no publicly available scientific literature detailing in vivo studies conducted on ethyl N-(2-thienylcarbonyl)tryptophanate in animal models. Consequently, information regarding its mechanistic insights from such studies is unavailable.

Pharmacodynamic Marker Evaluation in Preclinical Species

No studies were identified that evaluated pharmacodynamic markers following the administration of ethyl N-(2-thienylcarbonyl)tryptophanate in any preclinical species. Such studies are essential for understanding the molecular and cellular effects of a compound in a living organism.

Efficacy Assessment in Disease Progression Models (e.g., viral load reduction, pain models, anti-inflammatory models)

The scientific literature lacks any reports on the efficacy assessment of ethyl N-(2-thienylcarbonyl)tryptophanate in established animal models of disease. For example, studies on other compounds, such as telotristat (B1663555) ethyl, have demonstrated their effects in preclinical cholangiocarcinoma models, but this data is specific to that compound and cannot be extrapolated. researchgate.net

Biochemical and Histopathological Analysis of Target Tissues

As there are no in vivo studies reported for ethyl N-(2-thienylcarbonyl)tryptophanate, there is no corresponding biochemical or histopathological data from the analysis of target tissues. Such analyses are crucial for identifying the physiological and pathological changes induced by a compound and for understanding its mechanism of action and potential target organs. The use of ex vivo animal models, such as porcine eyes for testing drug delivery systems, highlights a potential methodology for future studies, should this compound be investigated further. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations5.2.1. Ligand-Receptor Complex Stability and Dynamics 5.2.2. Conformational Changes Upon Binding

Without specific studies, any attempt to populate these sections would involve speculation or the use of data from unrelated compounds, which would not be scientifically accurate or adhere to the strict focus on ethyl N-(2-thienylcarbonyl)tryptophanate. Further research and publication in the field are required before a detailed article on the computational and theoretical investigations of this specific compound can be written.

Quantum Chemical Calculations

Spectroscopic Property Prediction for Structural Confirmation (beyond basic identification)

Predicted Infrared (IR) Spectroscopy: The IR spectrum of ethyl N-(2-thienylcarbonyl)tryptophanate is expected to exhibit characteristic vibrational modes associated with its constituent functional groups. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the frequencies and intensities of these vibrations. Key predicted vibrational frequencies are outlined in Table 1. The amide I band, primarily due to the C=O stretching of the acyl group, and the N-H stretching vibration are particularly sensitive to the molecule's conformation and hydrogen bonding environment.

Table 1: Predicted Characteristic IR Vibrational Frequencies for Ethyl N-(2-thienylcarbonyl)tryptophanate

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300-3400 |

| Aromatic C-H (Indole & Thiophene) | C-H Stretch | 3000-3100 |

| Aliphatic C-H (Ethyl ester) | C-H Stretch | 2850-2980 |

| Amide C=O (Amide I) | C=O Stretch | 1650-1680 |

| Ester C=O | C=O Stretch | 1730-1750 |

| Aromatic C=C (Indole & Thiophene) | C=C Stretch | 1400-1600 |

| Amide N-H (Amide II) | N-H Bend | 1520-1570 |

Note: These are predicted values based on computational analyses of similar structures and may vary from experimental results.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra and confirming the connectivity of the molecule. The predicted chemical shifts for key nuclei in ethyl N-(2-thienylcarbonyl)tryptophanate are influenced by the electronic environment created by the indole (B1671886) and thiophene (B33073) rings, as well as the amide and ester functionalities. Conformational analysis of related molecules like N-acetyl-L-tryptophan-N-methylamide has shown that different conformers can exhibit distinct NMR parameters researchgate.net. Therefore, a computationally predicted spectrum would likely represent a population-weighted average of the most stable conformers. A study on tryptophan derivatives containing an azepine moiety provided detailed ¹H and ¹³C NMR characterization, which can serve as a reference for the expected chemical shifts in a modified tryptophan structure mdpi.com.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Ethyl N-(2-thienylcarbonyl)tryptophanate

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole N-H | > 10.0 |

| Amide N-H | 7.5 - 8.5 |

| Thiophene Ring Protons | 7.0 - 8.0 |

| Indole Ring Protons | 6.9 - 7.7 |

| Tryptophan α-CH | 4.8 - 5.2 |

| Tryptophan β-CH₂ | 3.2 - 3.6 |

| Ester O-CH₂ | 4.0 - 4.3 |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and are based on DFT calculations and data from analogous structures. mdpi.com

Predicted UV-Visible Spectroscopy: The electronic absorption spectrum of ethyl N-(2-thienylcarbonyl)tryptophanate is expected to be dominated by π→π* transitions within the indole and thiophene aromatic systems. Time-dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths. The spectrum of a related ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate was investigated both experimentally and theoretically, providing a framework for understanding the electronic transitions in similar heterocyclic systems researchgate.net. The conjugation between the thiophene ring and the carbonyl group, as well as the inherent electronic properties of the tryptophan indole ring, will likely result in absorption maxima in the UV region, typically between 220 and 300 nm.

Mechanistic Insights into Chemical Transformations or Biological Processes

Computational modeling provides a window into the reaction mechanisms and biological interactions of molecules at an atomic level. For ethyl N-(2-thienylcarbonyl)tryptophanate, such investigations can elucidate its potential reactivity and role in biological systems.

Mechanistic Insights into Chemical Reactivity: The reactivity of the N-acyl tryptophan scaffold can be explored through computational studies. For instance, the mechanism of N-prenylation of tryptophan has been studied in the context of the enzyme CymD nih.govnih.gov. These studies considered several pathways, including direct electrophilic attack on the indole nitrogen, an SN2' reaction following deprotonation, and an addition-rearrangement sequence nih.govnih.gov. While the thiocarbonyl group in ethyl N-(2-thienylcarbonyl)tryptophanate is an amide rather than a substrate for prenylation, the computational approaches used in these studies are applicable to understanding its reactivity. For example, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can predict sites susceptible to nucleophilic or electrophilic attack. The indole ring is generally electron-rich and can participate in electrophilic substitution reactions, while the carbonyl carbons of the amide and ester groups are electrophilic centers.

Mechanistic Insights into Biological Processes: N-acyl derivatives of tryptophan have been investigated for their biological activity. For example, N-acetyl-l-tryptophan has been shown to be neuroprotective in models of amyotrophic lateral sclerosis (ALS) nih.gov. Computational modeling in that study suggested that the L-isomer forms a more stable complex with the neurokinin-1 receptor (NK-1R) compared to the D-isomer, providing a mechanistic hypothesis for its stereospecific protective effect nih.gov. This was attributed to its ability to inhibit the release of cytochrome c and subsequent apoptotic pathways nih.gov.

Similarly, computational docking and molecular dynamics simulations could be used to predict the binding of ethyl N-(2-thienylcarbonyl)tryptophanate to various biological targets. Given its structural similarity to known enzyme inhibitors and receptor ligands, it could potentially interact with targets involved in tryptophan metabolism or signaling pathways. For instance, N-acyl-L-tryptophan benzyl (B1604629) esters have been identified as potent antagonists of the substance P receptor acs.org. Computational docking of ethyl N-(2-thienylcarbonyl)tryptophanate into the active site of such a receptor could provide insights into its potential binding mode and affinity, guiding further experimental studies. The thiophene moiety could introduce specific interactions, such as sulfur-π or halogen bonding (if substituted), that could modulate its biological activity profile compared to other N-acyl tryptophan derivatives.

Advanced Analytical Methodologies for Research Applications

Development of LC-MS/MS Methods for Compound Quantification in Biological Matrices (Preclinical)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in preclinical studies due to its high sensitivity, specificity, and throughput. bmglabtech.comacs.org The development of a robust LC-MS/MS method is a critical first step for the preclinical evaluation of ethyl N-(2-thienylcarbonyl)tryptophanate. Such methods typically involve the optimization of chromatographic conditions to separate the analyte from endogenous matrix components and the fine-tuning of mass spectrometric parameters for unambiguous detection. nih.gov A simple protein precipitation method is often employed for sample preparation from biological matrices like plasma. nih.gov

A bioanalytical method must be rigorously validated to ensure its reliability for preclinical pharmacokinetic studies, in line with regulatory guidelines. bmglabtech.comsfu.ca Validation encompasses several key parameters, including selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability. bmglabtech.comnih.gov

For ethyl N-(2-thienylcarbonyl)tryptophanate, method validation would begin with establishing its mass spectrometric properties. The instrument would be operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov The selection of an appropriate internal standard (IS) is crucial for accurate quantification.

The sensitivity of the method is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net Linearity is assessed by generating a calibration curve over a relevant concentration range. Precision and accuracy are evaluated at multiple quality control (QC) levels (low, medium, and high) through intra- and inter-day replicate analyses. bmglabtech.com

Table 1: Illustrative LC-MS/MS Method Validation Parameters for Ethyl N-(2-thienylcarbonyl)tryptophanate in Rat Plasma

| Parameter | Specification | Illustrative Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.9985) |

| LLOQ | Signal-to-Noise Ratio > 10 | 1 ng/mL |

| Intra-day Precision | Relative Standard Deviation (RSD) ≤ 15% | < 9.5% |

| Inter-day Precision | RSD ≤ 15% | < 11.0% |

| Intra-day Accuracy | % Bias within ±15% (±20% at LLOQ) | -7.2% to 8.5% |

| Inter-day Accuracy | % Bias within ±15% (±20% at LLOQ) | -9.8% to 6.3% |

| Extraction Recovery | Consistent and reproducible | ~91% |

| Matrix Effect | Minimal ion suppression/enhancement | Normalized IS ratio: 0.95-1.04 |

Once validated, the LC-MS/MS method can be applied to preclinical pharmacokinetic (PK) studies in animal models, such as rats or mice. mdpi.comnih.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Following intravenous (IV) or oral (PO) administration of ethyl N-(2-thienylcarbonyl)tryptophanate, blood samples are collected at various time points. mdpi.com The validated LC-MS/MS assay is then used to measure the concentration of the compound in the plasma samples.

The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters. These parameters provide insights into how the compound behaves in the body, including its bioavailability, clearance rate, and volume of distribution. This information is crucial for early-stage drug development. mdpi.comnih.gov

Table 2: Hypothetical Pharmacokinetic Parameters of Ethyl N-(2-thienylcarbonyl)tryptophanate in Rats Following a Single Intravenous Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cₘₐₓ (Maximum Concentration) | ng/mL | 850 ± 95 |

| Tₘₐₓ (Time to Cₘₐₓ) | h | 0.08 (IV bolus) |

| AUC₀₋ₜ (Area Under the Curve) | ng·h/mL | 1230 ± 150 |

| t₁/₂ (Half-life) | h | 3.5 ± 0.6 |

| CL (Clearance) | L/h/kg | 0.45 ± 0.07 |

| Vd (Volume of Distribution) | L/kg | 2.2 ± 0.3 |

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., NMR, Fluorescence)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are powerful tools for studying the molecular interactions of tryptophan and its derivatives. mdpi.comclockss.org These techniques can provide detailed information about how a molecule like ethyl N-(2-thienylcarbonyl)tryptophanate binds to a target protein and the structural changes that occur upon binding.

The intrinsic fluorescence of the tryptophan indole (B1671886) ring is highly sensitive to its local microenvironment. bmglabtech.com Upon binding to a protein, changes in the polarity of the environment around the tryptophan moiety can lead to a shift in its fluorescence emission spectrum and a change in fluorescence intensity (quenching or enhancement). nih.govnih.gov These changes can be monitored to determine binding affinities (dissociation constants, KD) and to infer conformational changes in the protein upon ligand binding. nih.govmdpi.com For instance, a blue shift in the emission maximum often indicates the movement of the tryptophan residue into a more hydrophobic environment, such as a protein's binding pocket. acs.org

NMR spectroscopy, particularly 1H-NMR, can be used to characterize the binding of tryptophan-based ligands to proteins. nih.gov Chemical shift perturbation (CSP) mapping is a common NMR technique where changes in the chemical shifts of protein or ligand resonances upon complex formation are monitored. nih.govnih.gov Large chemical shift changes in specific amino acid residues of the protein can identify the binding site. nih.gov Furthermore, observing the ligand's NMR signals can reveal conformational rearrangements it undergoes upon binding. nih.gov

Non-covalent interactions are critical for the stability of ligand-protein complexes. Tryptophan's indole ring can participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and cation-π interactions. mdpi.com

NMR spectroscopy is exceptionally well-suited for characterizing these interactions. For example, intermolecular Nuclear Overhauser Effects (NOEs) observed in 2D NOESY experiments can provide direct evidence of close spatial proximity between ligand and protein protons, helping to define the binding orientation. nih.gov Hydrogen bonds, which are crucial for specificity and stability, can also be investigated. The involvement of the indole N-H proton in a hydrogen bond can be inferred from its chemical shift and temperature coefficient. clockss.org Advanced techniques like NMR-assisted crystallography can even determine the precise location of hydrogen atoms and the protonation states of active site residues. nih.gov

Fluorescence spectroscopy can also provide insights into these interactions. The quenching of tryptophan fluorescence can be caused by specific interactions with nearby amino acid residues or the ligand itself, a phenomenon that can be analyzed to understand the binding mechanism. nih.govresearchgate.net The unique photophysical properties of tryptophan analogues are often exploited to probe protein structure and dynamics with minimal perturbation. nih.gov

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Exploration of New Therapeutic Areas and Biological Targets

The structural features of ethyl N-(2-thienylcarbonyl)tryptophanate, combining an amino acid core with a heterocyclic acyl group, suggest a wide range of potential biological activities. The metabolism of L-tryptophan is a critical pathway implicated in numerous physiological and pathological processes, including immunity, neuronal function, and cancer. nih.govnih.govnih.govnih.gov Derivatives of tryptophan have been investigated for their roles in various diseases, offering a foundation for exploring the therapeutic applications of N-(2-thienylcarbonyl)tryptophanates.

Potential Therapeutic Areas:

Oncology: Tryptophan metabolism is significantly altered in the tumor microenvironment, contributing to immune evasion and tumor progression. nih.gov The enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key regulators of tryptophan catabolism, are recognized as important targets in cancer immunotherapy. nih.gov N-acyl tryptophan derivatives could be designed as inhibitors of these enzymes.

Neurological and Psychiatric Disorders: Altered tryptophan metabolism is linked to a variety of central nervous system (CNS) diseases, including Alzheimer's disease, Parkinson's disease, and depression. nih.govnih.gov Tryptophan derivatives can influence neurotransmitter pathways and exhibit neuroprotective or neurotoxic effects. nih.gov The potential of N-(2-thienylcarbonyl)tryptophanates to modulate these pathways warrants investigation. For instance, certain tryptophan-based compounds have been studied as inhibitors of butyrylcholinesterase (BChE), a target in Alzheimer's disease. nih.gov

Infectious Diseases: Schiff bases of tryptamine (B22526) have been explored as potential antimicrobial agents. nih.gov This suggests that the N-(2-thienylcarbonyl)tryptophanate scaffold could be a starting point for the development of novel anti-infective agents.

Metabolic Disorders: The gut microbiota metabolizes tryptophan into various bioactive molecules that influence host metabolism. nih.gov Compounds that modulate these pathways could have therapeutic potential in metabolic diseases.

Potential Biological Targets:

| Target Class | Specific Examples | Potential Therapeutic Indication |

| Enzymes | Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO), Butyrylcholinesterase (BChE) | Cancer, Neurological Disorders |

| Receptors | Aryl hydrocarbon receptor (AhR), G-protein coupled receptors (GPCRs) | Inflammatory Diseases, Neurological Disorders |

| Transporters | Amino acid transporters | Cancer, Neurological Disorders |

Design and Synthesis of Next-Generation Analogues with Enhanced Potency or Specificity

The development of next-generation analogues of ethyl N-(2-thienylcarbonyl)tryptophanate will be crucial for optimizing its therapeutic potential. This involves systematic modifications of its chemical structure to improve potency, selectivity, and pharmacokinetic properties.

A general synthetic approach to N-(2-thienylcarbonyl)tryptophanate analogues would likely involve the acylation of the amino group of a tryptophan ester with 2-thenoyl chloride or a related activated thiophene-2-carboxylic acid derivative. The synthesis can be adapted to introduce a variety of functional groups on the indole (B1671886) ring, the thiophene (B33073) ring, and the ester moiety. nih.gov

Strategies for Analogue Design:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will help to identify key pharmacophoric features. For example, substituting different positions on the thiophene ring or the indole nucleus can provide insights into the binding interactions with the biological target. nih.gov

Bioisosteric Replacement: Replacing the thiophene ring with other heterocycles or the ester group with other functionalities (e.g., amides, carboxylic acids) could lead to improved properties.

Conformational Restriction: Introducing conformational constraints into the molecule, for instance, by cyclization, can enhance binding affinity and selectivity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for N-(2-thienylcarbonyl)tryptophanates

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. osti.govresearchgate.netbiomia.comnih.gov These technologies can be leveraged at various stages of the development of N-(2-thienylcarbonyl)tryptophanate-based therapeutics.

Applications of AI and ML:

Target Identification and Validation: ML algorithms can analyze large biological datasets to identify and validate novel biological targets for N-(2-thienylcarbonyl)tryptophanates.

Virtual Screening and Hit Identification: AI-powered platforms can screen vast virtual libraries of compounds to identify potential hits with desired activity profiles against a specific target.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, thereby reducing the number of compounds that need to be synthesized and tested experimentally. osti.govdoaj.org

De Novo Drug Design: Generative AI models can design novel molecules with optimized properties from scratch.

Challenges and Opportunities in Preclinical Development

The preclinical development of any new chemical entity, including N-(2-thienylcarbonyl)tryptophanates, is a complex process with inherent challenges and opportunities.

Challenges:

Pharmacokinetics and Bioavailability: Tryptophan and its derivatives can have complex pharmacokinetic profiles. nih.gov Achieving adequate oral bioavailability and brain penetration (for CNS indications) can be challenging. acs.org

Metabolic Stability: The ester and amide bonds in N-(2-thienylcarbonyl)tryptophanates may be susceptible to hydrolysis by metabolic enzymes, which could limit their in vivo efficacy.

Off-Target Effects: The structural similarity to endogenous tryptophan means that there is a potential for off-target effects, which need to be carefully evaluated.

Synthesis of Complex Analogues: The synthesis of structurally diverse and complex analogues can be challenging and resource-intensive. acs.org

Opportunities:

Biomarker Development: The role of tryptophan metabolism in various diseases provides an opportunity to develop companion biomarkers to identify patient populations most likely to respond to treatment with N-(2-thienylcarbonyl)tryptophanate-based therapies.

Prodrug Strategies: To overcome pharmacokinetic challenges, prodrug approaches can be employed. For example, the ethyl ester group in the parent compound could be designed to be cleaved in a specific tissue or organ to release the active drug.

Targeted Delivery: Conjugating N-(2-thienylcarbonyl)tryptophanates to targeting moieties could enhance their delivery to the site of action and reduce systemic exposure.

Q & A

Q. What computational tools predict its membrane permeability for drug delivery studies?

- Methodological Answer : Apply the Lipinski Rule of Five and Hansen solubility parameters. Use Molinspiration or SwissADME for logP calculations. Experimental validation via PAMPA assay (pH 7.4) quantifies passive diffusion. Note that the thiophene group may enhance logD (octanol-water distribution) compared to unmodified tryptophan esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.